3-(Methylthio)pyridin-2-amine

Medicinal Chemistry Procurement Economics Synthetic Intermediates

3-(Methylthio)pyridin-2-amine is a heterocyclic building block belonging to the 2-aminopyridine class, characterized by a methylthio (-SCH3) substituent at the 3-position of the pyridine ring. This specific substitution pattern provides a unique electronic and steric profile, enabling its use as a key intermediate in the synthesis of complex pharmacophores, particularly for kinase inhibitors and central nervous system (CNS) targets.

Molecular Formula C6H8N2S
Molecular Weight 140.204
CAS No. 183610-73-3
Cat. No. B574771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylthio)pyridin-2-amine
CAS183610-73-3
Synonyms2-Pyridinamine,3-(methylthio)-(9CI)
Molecular FormulaC6H8N2S
Molecular Weight140.204
Structural Identifiers
SMILESCSC1=C(N=CC=C1)N
InChIInChI=1S/C6H8N2S/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8)
InChIKeyFODHGTMFSOOZEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylthio)pyridin-2-amine (CAS 183610-73-3): A Key 2-Aminopyridine Building Block for Kinase and CNS Drug Discovery


3-(Methylthio)pyridin-2-amine is a heterocyclic building block belonging to the 2-aminopyridine class, characterized by a methylthio (-SCH3) substituent at the 3-position of the pyridine ring . This specific substitution pattern provides a unique electronic and steric profile, enabling its use as a key intermediate in the synthesis of complex pharmacophores, particularly for kinase inhibitors [1] and central nervous system (CNS) targets [2]. Its molecular formula is C6H8N2S with a molecular weight of 140.21 g/mol .

The Procurement Risk of Generic Substitution: Why 3-(Methylthio)pyridin-2-amine is Not Interchangeable with Its Regioisomers


Generic substitution of 3-(Methylthio)pyridin-2-amine with other regioisomeric aminopyridines (e.g., 4- or 5-methylthio derivatives) or analogs like 2-(Methylthio)pyridin-3-amine is not feasible in research settings due to fundamental differences in electronic distribution and steric hindrance that dictate divergent reactivity and biological target engagement [1]. While these compounds share an identical molecular weight and formula, the precise position of the methylthio group relative to the amine nitrogen drastically alters the molecule's hydrogen-bonding network and nucleophilicity, leading to significantly different outcomes in synthetic yields and, more critically, in the binding affinity and selectivity of final drug candidates [2]. Procurement based solely on core scaffold similarity introduces unquantified variability and invalidates established structure-activity relationships (SAR), as detailed in the quantitative evidence below.

Quantitative Differentiation Guide for 3-(Methylthio)pyridin-2-amine (CAS 183610-73-3) vs. Key Analogs


Price Differential Analysis: 3-(Methylthio)pyridin-2-amine vs. 2-(Methylthio)pyridin-3-amine for Bulk Procurement

For procurement planning, 3-(Methylthio)pyridin-2-amine (CAS 183610-73-3) is significantly more cost-effective than its regioisomer 2-(Methylthio)pyridin-3-amine (CAS 38240-22-1) . This price difference can be a decisive factor for large-scale synthetic campaigns where the specific regioisomer is required by design.

Medicinal Chemistry Procurement Economics Synthetic Intermediates

Regioisomeric Specificity in Biological Target Engagement: A Comparative Affinity Case Study

The position of the methylthio group is critical for biological activity. In a study on p38α MAP kinase inhibitors, a closely related compound containing the 3-(methylthio)pyridin-2-amine core (BDBM50343484) exhibited an IC50 of 180 nM in a human whole blood assay [1]. In stark contrast, a regioisomeric analog where the methylthio group was at the 5-position (CAS 77618-99-6) showed no significant activity in comparable models, underscoring that even small structural changes can abolish desired biological effects [2].

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Validated Utility in mGluR5 Antagonist Synthesis vs. General Aminopyridine Building Blocks

3-(Methylthio)pyridin-2-amine is specifically cited as a reagent in the preparation of dipyridyl amines, a class of compounds known to act as metabotropic glutamate subtype 5 (mGluR5) receptor antagonists [1]. This is a validated, literature-supported application that provides a clear path for researchers. In contrast, while other methylthio-pyridin-2-amines (e.g., 4- or 5-substituted analogs) are also used as general building blocks, they lack this specific, documented link to the synthesis of mGluR5-targeted compounds.

CNS Disorders Metabotropic Glutamate Receptors Drug Discovery

Impact of Methylthio Position on Synthetic Utility: Nucleophilic Substitution vs. Alternative Reactivity

The 3-position methylthio group on 2-aminopyridine activates the adjacent 2-position amino group for certain reactions while leaving the 4- and 6-positions open for further functionalization. This is in contrast to a 5-substituted analog like 5-(Methylthio)pyridin-2-amine (CAS 77618-99-6), which is known to act as an inhibitor of cell proliferation itself [1]. The different positioning dictates whether the compound is primarily a reactive intermediate or a potential bioactive entity in its own right, a crucial distinction for medicinal chemists planning synthetic routes.

Organic Synthesis Reaction Chemistry Heterocyclic Chemistry

Optimal Research Scenarios for Procuring 3-(Methylthio)pyridin-2-amine (CAS 183610-73-3)


Scenario 1: Synthesis of mGluR5 Antagonists for CNS Drug Discovery Programs

This compound is a preferred starting material for projects aiming to synthesize dipyridyl amine-based mGluR5 antagonists. Its documented use in this specific synthetic pathway [1] provides a validated entry point for medicinal chemistry teams, reducing the need for extensive route scouting.

Scenario 2: Structure-Activity Relationship (SAR) Studies on 2-Aminopyridine Kinase Inhibitors

When exploring the SAR of kinase inhibitors, particularly those targeting p38α MAPK, the 3-methylthio substitution pattern is a key variable. Procuring this specific building block allows researchers to systematically evaluate the impact of this substitution on potency and selectivity, as evidenced by the 180 nM IC50 of a related derivative [2].

Scenario 3: Large-Scale Synthesis Projects Requiring Cost-Effective Building Blocks

For synthetic campaigns where budget is a primary constraint, 3-(Methylthio)pyridin-2-amine offers a more economical option compared to some of its less common regioisomers, with bulk pricing available at approximately $237/g . This cost-effectiveness makes it suitable for multi-gram or larger-scale syntheses.

Scenario 4: Investigating Nucleophilic Substitution Reactions in Heterocyclic Systems

In fundamental organic chemistry research focused on heterocyclic reactivity, this compound serves as a defined substrate for studying the influence of a 3-methylthio group on the nucleophilicity and directing effects of the 2-amino group. This allows for controlled experiments distinct from other regioisomers, which may exhibit different reactivity profiles [3].

Technical Documentation Hub

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